![molecular formula C17H25N3O4S B247207 N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-morpholinyl)-1-piperidinyl)-N-(2-pyridinylmethyl)-benzenesulfonamide, is a potent and selective inhibitor of the protein kinase B (PKB/Akt) pathway. It is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases.
Wirkmechanismus
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide exerts its effects by inhibiting the protein kinase B (PKB/Akt) pathway. This pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of this pathway by N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also highly selective for the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, one limitation of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of the PKB/Akt pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in various disease models. Additionally, the role of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide in regulating the immune system and as a potential anti-inflammatory agent warrants further investigation.
Conclusion
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide is a small molecule that has shown promising results in various pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It exerts its effects by inhibiting the PKB/Akt pathway, resulting in the induction of apoptosis and inhibition of cell proliferation. N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has several advantages for lab experiments, but its limited solubility in aqueous solutions can be a challenge. There are several future directions for the study of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, including the development of more potent and selective inhibitors of the PKB/Akt pathway and investigation of its potential therapeutic applications in various disease models.
Synthesemethoden
The synthesis of N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide involves a multi-step process that includes the reaction of 4-(4-morpholinyl)-1-piperidinecarboxylic acid with 4-chlorobenzenesulfonyl chloride, followed by the reaction with 2-pyridinemethanol and acetic anhydride. The final product is obtained after purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative diseases. It has also been studied for its role in regulating the immune system and as a potential anti-inflammatory agent.
Eigenschaften
Produktname |
N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide |
|---|---|
Molekularformel |
C17H25N3O4S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
N-[4-(4-morpholin-4-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)18-15-2-4-17(5-3-15)25(22,23)20-8-6-16(7-9-20)19-10-12-24-13-11-19/h2-5,16H,6-13H2,1H3,(H,18,21) |
InChI-Schlüssel |
ZITNMPWANYSKOR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



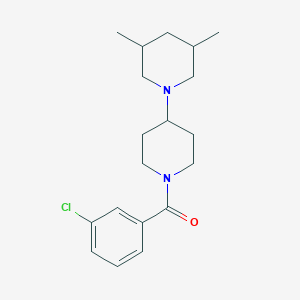
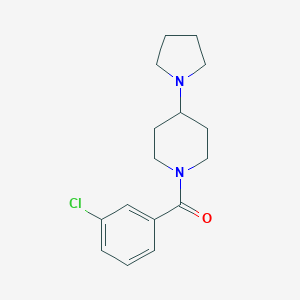
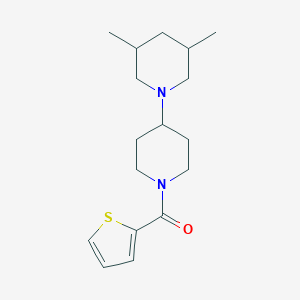
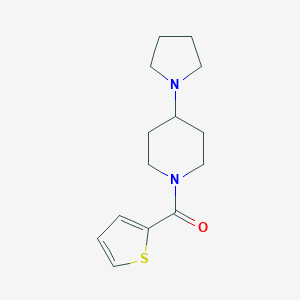
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
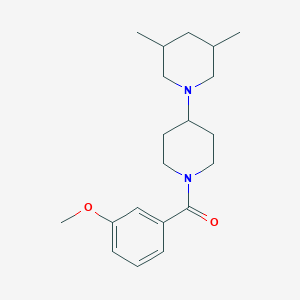
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)